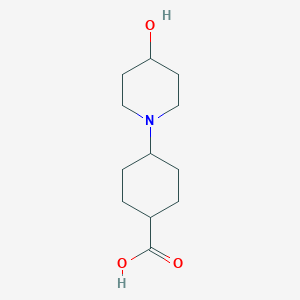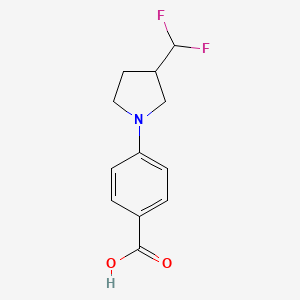
4-(3-(Difluormethyl)pyrrolidin-1-yl)benzoesäure
Übersicht
Beschreibung
4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid, also known as DFMB, is an organic compound composed of a benzoic acid core with a 3-(difluoromethyl)pyrrolidin-1-yl group attached to the para position of the phenyl ring. It is a type of pyrrolidine-containing carboxylic acid with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
Forschung zur Diabetesbehandlung
Verbindungen mit Pyrrolidinstrukturen wurden als Inhibitoren der Dipeptidylpeptidase IV bewertet, die ein Ziel für die Behandlung von Typ-2-Diabetes ist. Eine verwandte Verbindung, (3,3-Difluor-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanon, zeigte in präklinischen Spezies eine potente Aktivität und eine hohe orale Bioverfügbarkeit .
Forschung zur Antimykotika-Aktivität
Benzolringstrukturen, wie sie in Indazol-Derivaten vorkommen, wurden mit einer Antimykotika-Aktivität in Verbindung gebracht. Die elektrostatischen Eigenschaften dieser Ringe können für diese Art der biologischen Aktivität von Vorteil sein .
Forschung zur Antitumor-Aktivität
Pyrrolidinon-Derivate haben eine Antitumor-Aktivität gegen Lungenkrebs und ZNS-Krebs gezeigt. Das Vorhandensein eines Pyrrolidinrings in einer Verbindung kann ihre biologische Aktivität beeinflussen und zur Wachstumshemmung in Krebszellen beitragen .
Arzneimittelforschung
Das Pyrrolidin-Gerüst ist eine vielseitige Struktur in der Arzneimittelforschung, da es sterische Faktoren und biologische Aktivität beeinflusst. Es wurde zur Modifizierung pharmakokinetischer Profile bei der Entwicklung von selektiven Androgenrezeptor-Modulatoren (SARMs) verwendet .
Chemische Synthese
Pyrrolidin-Derivate werden in der chemischen Synthese als Zwischenprodukte oder Bausteine für komplexere Moleküle verwendet. Ihre Reaktivität kann in verschiedenen synthetischen Wegen genutzt werden.
Materialwissenschaften
Metall-organische Gerüste (MOFs) wurden mit Liganden synthetisiert, die Pyridin- und Triazolringe enthalten, die der Benzolringstruktur ähneln, die in Pyrrolidin-Derivaten vorkommt. Diese MOFs haben potenzielle Anwendungen in der Katalyse, Gasspeicherung und Trennungsprozessen .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of compounds with a pyrrolidine ring .
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive reagent, making it a cost-effective choice for many applications. Additionally, 4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid is relatively stable and can be stored for long periods of time without significant degradation. However, 4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid is a strong acid and can cause skin irritation, so it is important to take proper safety precautions when handling it.
Zukünftige Richtungen
The potential applications of 4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid are still being explored. Future research could focus on the development of new synthesis methods for 4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid, as well as the development of novel derivatives and analogs. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid, such as its potential use as an anti-inflammatory, anti-bacterial, or anti-cancer agent. Finally, further study could be conducted to explore the mechanism of action of 4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid in various biological processes.
Eigenschaften
IUPAC Name |
4-[3-(difluoromethyl)pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-11(14)9-5-6-15(7-9)10-3-1-8(2-4-10)12(16)17/h1-4,9,11H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBPIOWFXHZCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



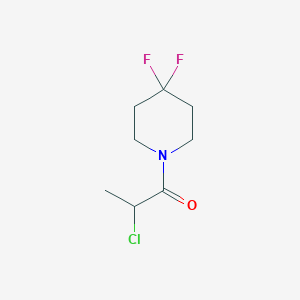
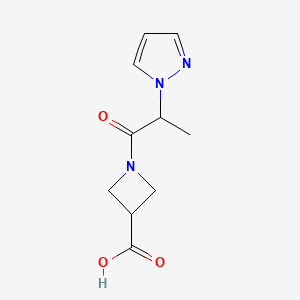

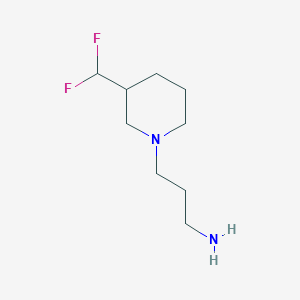
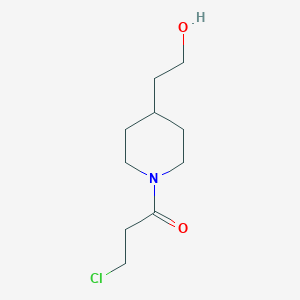

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)

